molecular formula C8H10N2O2 B1590626 (R)-2-Amino-2-(4-aminophenyl)acetic acid CAS No. 35619-39-7

(R)-2-Amino-2-(4-aminophenyl)acetic acid

Cat. No. B1590626
CAS RN: 35619-39-7
M. Wt: 166.18 g/mol
InChI Key: OOASNXLDNAKYSG-SSDOTTSWSA-N
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Description

®-2-Amino-2-(4-aminophenyl)acetic acid , also known as (4-Aminophenyl)acetic acid , is a chemical compound with the molecular formula C₈H₉NO₂ . It belongs to the class of organic compounds known as phenylacetic acids . The compound consists of an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a phenyl ring. Its systematic IUPAC name is (4-Aminophenyl)acetic acid .


Synthesis Analysis

One of the methods for synthesizing (4-Aminophenyl)acetic acid involves the hydrolysis of 4-aminophenylacetonitrile using a nitrilase enzyme. The enzyme, produced by Alcaligenes faecalis, converts the nitrile group to the corresponding carboxylic acid. This bioprocess yields (4-Aminophenyl)acetic acid from 4-aminophenylacetonitrile under optimized conditions .


Molecular Structure Analysis

The molecular formula of (4-Aminophenyl)acetic acid is C₈H₉NO₂ . It consists of a phenyl ring (with an amino group and a carboxylic acid group attached) and a methyl group. The compound’s 3D structure reveals the arrangement of atoms in space .


Chemical Reactions Analysis

(4-Aminophenyl)acetic acid can participate in various chemical reactions. For instance, it can undergo esterification with acetic anhydride to form paracetamol (acetaminophen). The reaction involves the replacement of the hydroxyl group (-OH) in (4-Aminophenyl)acetic acid with an acetyl group (-COCH₃) from acetic anhydride. The resulting product, paracetamol, is a widely used analgesic and antipyretic drug .


Physical And Chemical Properties Analysis

  • Toxicity : Generally considered nontoxic at recommended plasma concentrations

properties

IUPAC Name

(2R)-2-amino-2-(4-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASNXLDNAKYSG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529852
Record name (2R)-Amino(4-aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(4-aminophenyl)acetic acid

CAS RN

35619-39-7
Record name (2R)-Amino(4-aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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